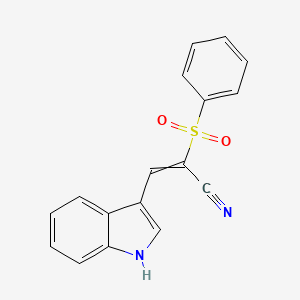

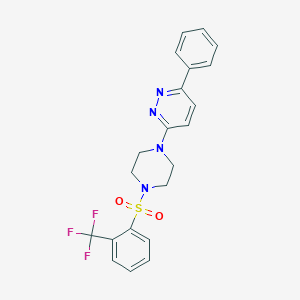

(Z)-3-(1H-indol-3-yl)-2-(phenylsulfonyl)-2-propenenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

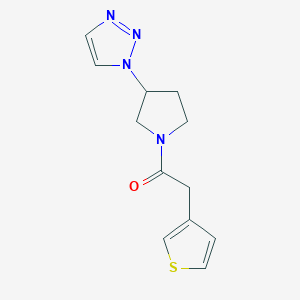

“(Z)-3-(1H-indol-3-yl)-2-(phenylsulfonyl)-2-propenenitrile” is a complex organic compound. It contains an indole group, which is a significant heterocyclic system found in many natural and synthetic compounds . The compound also contains a phenylsulfonyl group and a propenenitrile group .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest for many researchers. A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been reported . These compounds are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by a planar acrylonitrile group, with dihedral angles between the plane of the acrylonitrile unit and the planes of the benzene and indole ring systems . The molecules are linked into head-to-tail chains that propagate along the b-axis direction by bifurcated N-H⋯O intermolecular hydrogen bonds .Chemical Reactions Analysis

Indole derivatives have been used in various chemical reactions. For instance, a one-pot, three-component Fischer indolisation–N-alkylation process has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles . This process is efficient, operationally straightforward, and generally high yielding .Scientific Research Applications

Structural Analysis and Synthesis

- Molecular Structure and Crystallization : Studies on related compounds indicate meticulous structural analysis, demonstrating the planarity of indole rings and the dihedral angle between the phenylsulfonyl group and the indole ring, which is crucial for understanding the compound’s reactivity and crystallization properties (Sonar, Parkin, & Crooks, 2004).

- Synthetic Applications : Research has elucidated synthetic methodologies for related indole derivatives, highlighting their potential in constructing complex molecular frameworks, which could be applicable to the synthesis of “(Z)-3-(1H-indol-3-yl)-2-(phenylsulfonyl)-2-propenenitrile” (Susanti et al., 2012).

Chemical Properties and Reactions

- Nucleophilic Addition Reactions : The compound’s structural analogs have been studied for their reactivity in nucleophilic addition reactions, offering insights into potential synthetic routes and chemical transformations for “(Z)-3-(1H-indol-3-yl)-2-(phenylsulfonyl)-2-propenenitrile” (Pelkey, Barden, & Gribble, 1999).

Biological and Pharmaceutical Applications

- Transition Metal Complexes : The synthesis of new derivatives and their transition metal complexes highlight potential biological activities, including anti-inflammatory, antibacterial, and antitumor properties. These findings suggest avenues for pharmaceutical applications of related compounds, which could extend to “(Z)-3-(1H-indol-3-yl)-2-(phenylsulfonyl)-2-propenenitrile” (Qu et al., 2006).

Computational and Theoretical Studies

- Density Functional Theory (DFT) Calculations : Detailed DFT and molecular orbital calculations of derivatives provide insights into the electronic structure and potential reactivity of “(Z)-3-(1H-indol-3-yl)-2-(phenylsulfonyl)-2-propenenitrile.” Such computational studies are essential for predicting reactivity and designing new molecules with desired properties (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017).

Mechanism of Action

properties

IUPAC Name |

2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2S/c18-11-15(22(20,21)14-6-2-1-3-7-14)10-13-12-19-17-9-5-4-8-16(13)17/h1-10,12,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWDUJJWMCDGHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CNC3=CC=CC=C32)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Indol-3-YL-2-(phenylsulfonyl)prop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Bis(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2798000.png)

![N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-4-methylaniline](/img/structure/B2798004.png)

amino}-N-methylacetamide](/img/structure/B2798007.png)

![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2798012.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2798018.png)

![N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2798023.png)